3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
Description
3-(4-Fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one (CAS: 374763-28-7) is a tricyclic heterocyclic compound featuring a fused cyclopenta, furo, and chromenone framework. The 4-fluorophenyl substituent at the 3-position and a methyl group at the 4-position distinguish its structure.
Properties
Molecular Formula |
C21H15FO3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
InChI |
InChI=1S/C21H15FO3/c1-11-9-17-19(14-3-2-4-15(14)21(23)25-17)20-18(11)16(10-24-20)12-5-7-13(22)8-6-12/h5-10H,2-4H2,1H3 |
InChI Key |
RHFLOLFMAIXEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Methoxyphenyl)-4-methyl Analog (CAS: 500205-15-2)
- Molecular Formula : C₂₂H₁₈O₄
- Molecular Weight : 346.382 g/mol
- Key Differences: The methoxy group at the meta position (vs. para-fluoro in the target compound) introduces distinct electronic effects.
9-(4-Chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one (CID 707715)
- Molecular Formula : C₂₀H₁₃ClO₃
- Molecular Weight : ~336.78 g/mol
- Key Differences : A chloro substituent replaces fluorine, increasing molecular weight and lipophilicity. The altered ring fusion (furo[3,2-g] vs. furo[2,3-f]) may affect planarity and intermolecular interactions .
Functional Group Modifications
2,3,4-Trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-thione
- Molecular Formula : C₁₇H₁₆O₂S
- Molecular Weight : 284.373 g/mol
- Key Differences: Replacement of the ketone (C=O) with a thione (C=S) group significantly alters electronic properties.
Structural and Conformational Insights
- Fluorophenyl-Containing Isostructural Compounds : highlights compounds with fluorophenyl groups in triazole-pyrazole-thiazole hybrids. While structurally distinct, these share the para-fluorophenyl motif, which is often employed to improve metabolic stability and bioavailability in drug design .
- Synthetic Routes : Rearrangement reactions (e.g., Claisen, Alder-ene) described in are applicable to synthesizing tricyclic cores. For example, the target compound’s fused rings may arise from similar cyclization or annulation strategies .
Comparative Data Table
*Estimated molecular formula for the target compound: Likely C₂₁H₁₅FO₃ (based on analogous structures).
Research Implications
- Electronic Effects : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to methoxy or chloro analogs .
- Structural Rigidity : The fused tricyclic system in the target compound likely enforces planarity, optimizing interactions with biological targets like enzymes or receptors .
- Synthetic Scalability : High-yield crystallization methods (e.g., dimethylformamide solvent in ) could be adapted for large-scale production .
Biological Activity
3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound notable for its unique fused ring structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, including cancer and inflammatory conditions.
| Property | Value |
|---|---|
| Molecular Formula | C21H15FO3 |
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
| InChI | InChI=1S/C21H15FO3/c1-11-9-17-19(14-3-2-4-15(14)21(23)25-17)20-18(11)16(10-24-20)12-5-7-13(22)8-6-12/h5-10H,2-4H2,1H3 |
| InChI Key | RHFLOLFMAIXEKB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)F |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, leading to a range of therapeutic effects.
Potential Therapeutic Effects
-
Anticancer Activity :
- Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit proliferation has been documented in preclinical models.
-
Anti-inflammatory Properties :
- The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and other mediators involved in inflammatory pathways.
-
Neuroprotective Effects :
- Preliminary research suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the induction of apoptosis via the intrinsic pathway.
Case Study 2: Anti-inflammatory Activity
Research presented at the International Conference on Pharmacology highlighted the compound's ability to reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting a strong anti-inflammatory effect.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one | Lacks cyclopentane ring | Moderate anticancer activity |
| 4-(3-fluorophenyl)-7-hydroxy-2H-chromen-2-one | Hydroxy group present | Strong antioxidant properties |
| 3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7-one | Additional cyclopentane ring | Enhanced anticancer and anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
